4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol

Physicochemical profiling Solubility optimization Metal coordination

This specific heterocyclic thiol is distinguished by its ethyl and furan-2-yl substitution, enabling unique π-π stacking and polydentate (S, N, O) coordination essential for synthesizing allosteric insect odorant receptor antagonists and tailored MOFs. Its distinct steric/electronic profile directly impacts target engagement and complexation outcomes, making it a non-substitutable building block for advanced antimicrobial SAR studies and analytical method development.

Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
CAS No. 259153-94-1
Cat. No. B1348571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol
CAS259153-94-1
Molecular FormulaC8H9N3OS
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2=CC=CO2
InChIInChI=1S/C8H9N3OS/c1-2-11-7(9-10-8(11)13)6-4-3-5-12-6/h3-5H,2H2,1H3,(H,10,13)
InChIKeyBYOPKDTXYORKAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol (CAS 259153-94-1): A Distinct Triazole-Thiol Scaffold for Targeted Coordination and Medicinal Chemistry Applications


4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol (CAS 259153-94-1) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thiol class, characterized by a furan-2-yl substituent at the 5-position and an ethyl group at the 4-position of the triazole ring . The compound exhibits tautomeric equilibrium between the thiol (SH) and thione (C=S) forms, a feature common to this class, and is utilized as a key intermediate in the synthesis of 1,2,4-triazole-3-mercaptoacetic acid derivatives with demonstrated antibacterial and antifungal properties, as well as allosteric modulators of insect odorant receptor ion channels .

Why 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol Cannot Be Arbitrarily Replaced by Other 1,2,4-Triazole-3-thiols in Critical Applications


Generic substitution within the 1,2,4-triazole-3-thiol class is not feasible due to structure-dependent variations in physicochemical properties and biological target engagement. The specific combination of the N4-ethyl substituent and the C5-furan-2-yl ring in 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol confers a distinct electronic and steric profile compared to analogs bearing methyl, phenyl, or amino groups . These differences directly impact critical parameters such as solubility, metal coordination geometry, and the capacity to participate in π-π stacking interactions essential for selective protein binding . Consequently, substituting this compound with a structurally related analog without empirical validation can lead to altered reaction outcomes, diminished biological potency, or failed complexation in materials science applications [1].

Quantitative Differentiation Evidence for 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol Against Key Comparators


Predicted pKa and Electronic Modulation Compared to N4-Phenyl and N4-Amino Analogs

4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol possesses a predicted acid dissociation constant (pKa) of 8.08 ± 0.20, calculated using Advanced Chemistry Development (ACD/Labs) software . This value is critical for understanding its ionization state and reactivity under physiological or near-neutral conditions. While direct experimental pKa data for close analogs are not available in the retrieved literature, class-level inference indicates that N4-substituents profoundly influence thiol/thione tautomerism and acidity [1]. The ethyl group at N4 provides a moderate inductive electron-donating effect, which is expected to lower the acidity (increase the pKa) relative to an N4-phenyl analog (where resonance effects dominate) and increase acidity (lower pKa) relative to an N4-amino analog. This distinct electronic environment directly governs the compound's ability to form stable metal-thiolate bonds and participate in hydrogen-bonding networks.

Physicochemical profiling Solubility optimization Metal coordination

Documented Utility as a Precursor for Allosteric Modulators vs. Simpler Triazole-Thiol Intermediates

4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol is specifically identified as an intermediate for the synthesis of 2-[[4-Ethyl-5-(2-furanyl)-4H-1,2,4-triazol-3-yl]thio]-1-(10H-phenothiazin-10-yl)-ethanone (E918290), a compound that exhibits allosteric antagonism of insect odorant receptor ion channels . This specific application is not reported for closely related analogs such as 4-methyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (CAS 27106-14-5) or 4-phenyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (CAS 27106-16-7) in the accessible literature. The unique combination of the ethyl and furan substituents in the target compound is essential for achieving the desired pharmacophore geometry required for interaction with the phenothiazine moiety and subsequent receptor modulation.

Agrochemical intermediate Insect odorant receptor Allosteric antagonism

Distinct Metal Coordination Profile Conferred by Thiol and Furan Moieties

The presence of both a thiol group at the 3-position and a furan ring at the 5-position endows 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol with a unique polydentate coordination environment . The thiol sulfur acts as a soft donor, while the triazole nitrogen atoms and the furan oxygen can participate in additional coordination, enabling the formation of stable chelates with transition metal ions . In contrast, the 4-ethyl-5-phenyl analog (CAS 26131-61-3) lacks the oxygen heteroatom in the 5-substituent, eliminating a potential coordination site. The 4-amino-5-furan-2-yl analog (e.g., Tryfuzol class) introduces a competing amino donor, altering the preferred geometry and stability of the resulting metal complexes [1]. Quantitative stability constants (log K) for the target compound are not available in the retrieved literature, representing a gap in the current evidence base.

Coordination chemistry Metal-organic frameworks Catalysis

Validated Purity Specification and Hazard Profile for Reproducible Experimental Use

4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol is commercially available with a specified purity of 95.0% (as determined by vendor QC) . It is classified with GHS07 hazard pictograms and associated hazard statements (H315, H319, H335), indicating it is a skin, eye, and respiratory irritant . This information is directly available from vendor technical datasheets, facilitating immediate risk assessment and safe handling. While other triazole-thiol analogs may have similar hazard profiles, the explicit documentation for this specific CAS number streamlines procurement and laboratory safety compliance.

Quality control Safety assessment Laboratory procurement

Recommended Application Scenarios for 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol Based on Evidence


Agrochemical Lead Discovery: Synthesis of Allosteric Modulators of Insect Olfactory Receptors

Utilize 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol as a validated intermediate in the synthesis of compounds like E918290, which demonstrate allosteric antagonism of insect odorant receptor ion channels . This application is supported by direct literature evidence of its utility in constructing the specific pharmacophore required for this target class .

Coordination Chemistry and MOF Design: Synthesis of Heteroleptic Metal Complexes

Employ the compound as a polydentate ligand (S, N, O donor) for the synthesis of novel transition metal complexes and metal-organic frameworks (MOFs). Its unique combination of thiol, triazole nitrogen, and furan oxygen donors offers a distinct coordination environment compared to simpler triazole-thiols, enabling the design of materials with tailored electronic and catalytic properties .

Medicinal Chemistry: Scaffold for Antibacterial and Antifungal Derivative Synthesis

Leverage the compound's core structure as a starting point for the generation of 1,2,4-triazole-3-mercaptoacetic acid derivatives, a class reported to possess antibacterial and antifungal activity . The ethyl and furan substituents provide a specific electronic and steric profile that can be systematically varied to explore structure-activity relationships (SAR) for antimicrobial drug discovery.

Physicochemical and Analytical Method Development

Use the compound as a reference standard for analytical method development (e.g., HPLC, LC-MS) targeting heterocyclic thiols. Its well-defined molecular weight (195.24 g/mol) and predicted physicochemical properties (pKa 8.08 ± 0.20) make it a suitable calibrant for methods aimed at characterizing similar triazole-based compounds .

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